molecular formula C19H15NO4S2 B2977358 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate CAS No. 320424-07-5

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate

Cat. No.: B2977358
CAS No.: 320424-07-5
M. Wt: 385.45
InChI Key: XNHSOPFGWZTOIT-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate is a synthetic organic compound of significant interest in chemical research, particularly in the development of novel heterocyclic scaffolds. Its molecular structure incorporates two key motifs: a benzyl thioether linked to a nitrobenzene ring and a 2-thiophenecarboxylate ester. Thiophene-based compounds are a cornerstone of medicinal chemistry due to their remarkable breadth of therapeutic properties. Research into thiophene derivatives has demonstrated their potential as agents with anti-inflammatory, anti-microbial, anti-fungal, and anti-cancer activities . Furthermore, the thiophene nucleus is a critical component in several commercially available drugs, underscoring its real-world pharmacological relevance . The nitroaromatic component of this molecule is a classic electron-withdrawing group that can influence the compound's electronic distribution and reactivity, making it a valuable intermediate for further chemical transformations, such as nucleophilic substitution reactions. Studies on structurally similar esters, like 4-nitrophenyl 2-thiophenecarboxylate, have shown their utility in kinetic studies to investigate reaction mechanisms, such as aminolysis, providing insights into how these compounds behave in biological and chemical environments . This compound is presented for research applications only, including use as a building block in organic synthesis, a potential precursor for the development of new pharmaceutical candidates, or a subject in mechanistic and material science studies. Researchers can leverage this chemical to explore new structural prototypes with targeted biological or physical properties. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S2/c1-13-4-7-15(8-5-13)26-17-9-6-14(11-16(17)20(22)23)12-24-19(21)18-3-2-10-25-18/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHSOPFGWZTOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated compound in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques to streamline production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group.

  • Substitution: : The sulfanyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Typical reducing agents include hydrogen gas (H₂) and tin chloride (SnCl₂).

  • Substitution: : Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, hydrazines.

  • Substitution: : Thioethers, sulfones.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, such as antimicrobial or anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to elicit a response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The compound’s uniqueness lies in its combination of 3-nitrobenzyl , 4-methylphenylsulfanyl , and 2-thiophenecarboxylate groups. Below is a comparative analysis with three analogs:

Compound Key Functional Groups Reported Properties/Applications Reference
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate 3-nitrobenzyl, 4-methylphenylsulfanyl, 2-thiophenecarboxylate Limited data; hypothesized antimicrobial activity
3-Nitrobenzyl 2-thiophenecarboxylate 3-nitrobenzyl, 2-thiophenecarboxylate Photoluminescent properties; used in OLEDs
4-Methylphenylsulfanyl-2-nitrobenzyl benzoate 2-nitrobenzyl, 4-methylphenylsulfanyl, benzoate Kinase inhibition (IC₅₀ = 12 µM for EGFR)
4-[(Phenyl)sulfanyl]-3-nitrobenzyl acetate 3-nitrobenzyl, phenylsulfanyl, acetate Antimicrobial (MIC = 8 µg/mL against S. aureus)

Key Observations :

  • Electron-Withdrawing vs.
  • Thiophene vs. Benzene Rings: The 2-thiophenecarboxylate moiety may improve charge-transfer properties in materials science applications relative to purely benzenoid esters .
  • Sulfanyl Substituents : The 4-methylphenylsulfanyl group introduces steric bulk and lipophilicity, which could enhance membrane permeability in drug design compared to simpler phenylsulfanyl derivatives .
Physicochemical Properties
  • Solubility : The presence of the hydrophobic 4-methylphenylsulfanyl group likely reduces aqueous solubility compared to analogs with polar substituents.
  • Thermal Stability: Thiophene-containing esters generally exhibit higher thermal stability (Tₘ > 150°C) than purely aromatic esters, as noted in materials science studies .

Biological Activity

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a nitro group, a methylphenylsulfanyl moiety, and a thiophenecarboxylate group. Its structural formula can be represented as follows:

C16H16N2O2S2\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_2\text{S}_2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation.
  • Antimicrobial Activity : The compound shows potential against various bacterial strains.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Anticancer Activity

A study indicated that derivatives of similar structures could inhibit tubulin polymerization, which is crucial for cancer cell division. The mechanism involves the binding of the compound to tubulin, preventing its polymerization into microtubules, thereby inhibiting cell mitosis .

Study ReferenceCell Line TestedIC50 (µM)Mechanism
MelanomaLow nMTubulin inhibition
Prostate cancerLow nMTubulin inhibition

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.

Bacterial StrainMIC (µg/mL)
Escherichia coli125
Staphylococcus aureus62.5
Bacillus subtilis250

These results suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

The biological activity of this compound is primarily attributed to:

  • Redox Reactions : The nitro group can undergo reduction, potentially leading to reactive intermediates that interact with biological macromolecules.
  • Covalent Bond Formation : The sulfanyl group may form covalent bonds with proteins or enzymes, modulating their activity and affecting metabolic pathways.

Case Studies

  • In Vitro Studies on Cancer Cells : A series of experiments demonstrated that the compound inhibited the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Antibacterial Efficacy Tests : In vitro tests showed that the compound effectively inhibited bacterial growth in a dose-dependent manner, supporting its potential use as an antimicrobial agent.

Q & A

Q. Basic

  • Solubility : Highly soluble in DMSO, DMF; sparingly soluble in water. Use sonication for aqueous suspensions .
  • Stability :
    • Store at –20°C under inert gas (N₂/Ar).
    • Degrades under UV light (monitor via HPLC; t₁/₂ ~72 hrs in daylight) .
      Handling : Use amber vials and degassed solvents for long-term storage.

How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Q. Advanced

Verify Synthesis Conditions : Confirm stoichiometry and reaction time (e.g., over-nitration may alter electronic environments) .

Instrument Calibration : Validate NMR referencing (e.g., residual solvent peaks) and MS ionization efficiency .

Comparative Analysis : Cross-check with crystallographic data (e.g., SHELXL-refined structures for bond lengths/angles) .

Computational Validation : Use DFT (B3LYP/6-31G*) to simulate NMR shifts and identify tautomeric or conformational effects .

What computational approaches predict the compound’s electronic properties?

Q. Advanced

  • DFT Modeling : Calculate HOMO/LUMO energies (Gaussian 16) to assess redox activity. For sulfanyl-nitrophenyl systems, HOMO typically localizes on the thiophene ring .
  • Docking Studies : Use AutoDock Vina to evaluate binding to biological targets (e.g., cyclooxygenase-2 due to nitro-thiophene motifs) .
    Validation : Compare computed dipole moments with experimental XRD-derived electrostatic potentials .

How to address regioselectivity challenges during sulfanyl group installation?

Q. Advanced

  • Directing Groups : The nitro group at position 3 directs electrophilic substitution to the para position on the benzyl ring. Use Lewis acids (e.g., FeCl₃) to enhance selectivity .
  • Competitive Pathways : Monitor for ortho byproducts via LC-MS; optimize solvent polarity (e.g., switch from DMF to acetonitrile) to suppress side reactions .

How to evaluate stability under oxidative/reductive conditions?

Q. Advanced

  • Oxidative Stress Tests : Expose to H₂O₂ (1–5% in MeOH) and track nitro-to-amine reduction via UV-Vis (λmax shift from 320 nm to 280 nm) .
  • Reductive Stability : Treat with NaBH₄ or Zn/HCl; monitor ester hydrolysis by TLC (new spot at Rf ~0.1) .
    Degradation Products : Isolate via prep-HPLC and characterize by HRMS (e.g., demethylation or sulfoxide formation) .

How to establish structure-activity relationships (SAR) for biological screening?

Q. Advanced

Analog Synthesis : Modify substituents (e.g., replace 4-methylphenyl with 4-fluorophenyl) to assess steric/electronic effects .

Biological Assays : Test COX-2 inhibition (ELISA) or antimicrobial activity (MIC against S. aureus) .

Data Correlation : Use QSAR models (e.g., MLR or CoMFA) to link logP values (calculated via ChemAxon) with IC₅₀ data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.